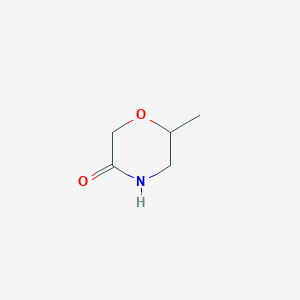

6-Methylmorpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylmorpholin-3-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.132. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

RNA Modification and Epigenetic Regulation

6-Methylmorpholin-3-one is associated with RNA modifications, particularly adenosine methylation. Meyer et al. (2012) used m(6)A-specific methylated RNA immunoprecipitation with next-generation sequencing (MeRIP-Seq) to identify mRNAs of numerous mammalian genes that contain m(6)A, a common base modification of mRNA. This modification is significantly increased during brain development and is enriched near stop codons and in 3' UTRs, indicating its role in the epigenetic regulation of the mammalian transcriptome (Meyer et al., 2012). Saletore et al. (2012) also discussed the presence of methyl-6-adenosine in numerous mammalian genes, especially near the beginning of the 3' UTR, highlighting the emerging field of epitranscriptomics (Saletore et al., 2012).

Chemistry in Industrial Processes

Rosenau et al. (2001) explored the chemistry of side reactions and byproduct formation in the system of N-Methylmorpholine-N-oxide monohydrate (NMMO) with cellulose, used in the Lyocell fiber production process. They discussed the homolytic (radical) and heterolytic (non-radical) reactions of NMMO and their implications for fiber quality and system safety (Rosenau et al., 2001).

Insect Communication

Castracani et al. (2008) investigated the role of 6-methylsalicylate and 3-ethyl-4-methylpentanol, minor components in the sex pheromone of the European slave-making ant Polyergus rufescens. This study underscores the importance of these compounds in insect chemical communication, particularly in mating behavior (Castracani et al., 2008).

Pharmaceutical Research

In pharmaceutical research, several studies have involved this compound. For instance, Douglas et al. (2014) investigated photocatalysis in pharmaceutical settings, including the direct coupling of N-methylmorpholine with other compounds, demonstrating its potential in medicinal chemistry (Douglas et al., 2014). Yasmin et al. (2021) synthesized new methyl alpha-D-mannopyranoside (MDM) derivatives, exploring their antimicrobial properties through computational studies, where N-methylmorpholine played a role in the synthesis process (Yasmin et al., 2021).

Chemical Synthesis and Analysis

Dyachenko and Litvinov (1998) described the synthesis of N-methylmorpholinium 6-oxo-3,5-dicyano-1,4,5,6-tetrahydro-4-(spirocyclopentane)pyridine-2-thiolate, used in various chemical syntheses (Dyachenko & Litvinov, 1998). Johansson, Lindén, and Bäckvall (2005) utilized N-methylmorpholine in a bimetallic catalytic system for the dihydroxylation of alkenes, demonstrating its role in enhancing catalytic efficiency (Johansson, Lindén, & Bäckvall, 2005).

Safety and Hazards

The safety information for 6-Methylmorpholin-3-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The recent progress in the synthesis of morpholines has been discussed in a paper published in 2019 . The paper covers the latest advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

特性

IUPAC Name |

6-methylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDAELDAIZDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)